MFCD03618972
Description
Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and catalysis due to their electron-withdrawing substituents, which enhance stability and reactivity . Hypothetically, MFCD03618972 could share properties like high GI absorption, moderate solubility, and applications in transition metal catalysis or medicinal chemistry.
Properties
IUPAC Name |
4-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c26-20-23-21-14-24(20)22-12-18-17-9-5-4-8-16(17)10-11-19(18)25-13-15-6-2-1-3-7-15/h1-12,14H,13H2,(H,23,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKFDJYPLVXEJ-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NN4C=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/N4C=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03618972 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Condensation Reactions: Utilizing specific reagents to form the desired compound.
Catalytic Processes: Employing catalysts to enhance reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD03618972 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
MFCD03618972 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03618972 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD03618972, two structurally related compounds are analyzed:
Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
- Molecular Formula : C₁₀H₉F₆O
- Molecular Weight : 268.17 g/mol
- Key Properties :
- Boiling Point: 215–217°C
- Solubility: 0.24 mg/mL in water
- Bioavailability Score: 0.55 (moderate)
- Log S (ESOL): -2.99 (poor aqueous solubility)
- Applications : Intermediate in antiviral and antitumor agents .
Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties :
- Applications : Suzuki-Miyaura coupling in drug discovery .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Findings :
Structural Impact on Solubility :
- Compound A’s trifluoromethyl groups reduce solubility (Log S = -2.99) compared to simpler aromatic ketones. This compound may exhibit similar trends due to fluorination .
- Compound B’s boronic acid moiety enhances polarity (TPSA = 40.46 Ų), favoring BBB permeability despite lower molecular weight .
Synthetic Accessibility: Compound A is synthesized via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethyl ketones . Compound B requires palladium catalysts (e.g., PdCl₂(dppf)), reflecting higher complexity .
Functional Trade-offs :
- Fluorinated ketones (e.g., Compound A) offer metabolic stability but face solubility challenges, limiting formulation options .
- Boronic acids (e.g., Compound B) excel in cross-coupling reactions but may exhibit toxicity (Brenk alerts = 1.0) .
Research Implications and Limitations
Contradictions in Evidence :
Future Directions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
